molecular formula C18H15N3O4 B2525800 [2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate CAS No. 385399-26-8

[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B2525800
CAS RN: 385399-26-8
M. Wt: 337.335
InChI Key: HIWDZTKUUDTZDH-UHFFFAOYSA-N
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Description

[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MOPC and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Green Chemistry

One-Pot Synthesis via Biginelli Reaction: A green approach involves using methyl arenes as aldehyde surrogates, in situ urea generation, and eco-friendly lactic acid as a catalyst. This solvent-free protocol yields 2-oxo-1,2,3,4-tetrahydropyrimidines efficiently .

C–H Functionalization: Recent work demonstrates gram-scale synthesis through C–H functionalization of methyl arenes and in situ urea generation. This robust protocol offers operational simplicity .

Chemical Building Blocks

Synthetic and Semi-Synthetic Compounds: 2-oxo-1,2,3,4-tetrahydropyrimidines serve as key moieties in various chemical structures. They appear in natural products, pharmaceuticals, and synthetic chemicals .

Medicinal Applications

Adrenergic Receptor Antagonists: Some derivatives of this scaffold act as adrenergic receptor antagonists, potentially useful in prostatic hyperplasia treatment .

Oxo-Monastrol and Its Substituted Compounds: These compounds exhibit anti-proliferative and other biological activities .

Practical Synthesis

High Yield and Operational Simplicity: For example, 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide can be synthesized as a single product with high yield and operational simplicity .

properties

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-6-8-12(9-7-11)19-15(22)10-25-18(24)16-13-4-2-3-5-14(13)17(23)21-20-16/h2-9H,10H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWDZTKUUDTZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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